3-Chloro-4-(nonyloxy)benzaldehyde
Description
3-Chloro-4-(nonyloxy)benzaldehyde is a halogenated aromatic aldehyde characterized by a benzaldehyde core substituted with a chlorine atom at the 3-position and a nonyloxy group (C₉H₁₉O) at the 4-position. Such compounds are typically synthesized via nucleophilic substitution or Williamson ether synthesis, leveraging the reactivity of the aldehyde and halogen groups .
Properties
IUPAC Name |
3-chloro-4-nonoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClO2/c1-2-3-4-5-6-7-8-11-19-16-10-9-14(13-18)12-15(16)17/h9-10,12-13H,2-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBCFLWEVJAUAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC1=C(C=C(C=C1)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(nonyloxy)benzaldehyde typically involves the reaction of 3-chloro-4-hydroxybenzaldehyde with nonyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(nonyloxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 3-Chloro-4-(nonyloxy)benzoic acid.
Reduction: 3-Chloro-4-(nonyloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
3-Chloro-4-(nonyloxy)benzaldehyde serves as an important intermediate in organic synthesis. Its structure allows for further functionalization, making it useful in the development of more complex molecules. For example:
- Building Block for Pharmaceuticals : It can be used to synthesize various pharmaceutical compounds by undergoing reactions such as nucleophilic substitutions or electrophilic aromatic substitutions.
Materials Science
In materials science, this compound can be utilized in the development of new polymers and materials with specific properties:
- Polymeric Materials : The compound can be incorporated into polymer matrices to enhance their thermal stability and mechanical properties.
- Liquid Crystals : Its unique structure may allow it to function as a liquid crystal precursor, which is valuable in display technologies.
Medicinal Chemistry
The compound's biological activity is of interest in medicinal chemistry:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making them candidates for further investigation as potential therapeutic agents.
- Cancer Research : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation, indicating that this compound may have potential applications in cancer therapy.
Case Study 1: Antimicrobial Properties
A study investigated the antimicrobial effects of various benzaldehyde derivatives, including this compound. The results indicated that this compound exhibited significant activity against several bacterial strains, suggesting its potential use as an antimicrobial agent .
Case Study 2: Polymer Development
Research on polymer composites incorporating this compound demonstrated improved mechanical properties compared to traditional materials. The incorporation of this compound enhanced the thermal stability and flexibility of the resulting polymers .
Mechanism of Action
The mechanism of action of 3-Chloro-4-(nonyloxy)benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-Chloro-4-(nonyloxy)benzaldehyde with structurally related benzaldehyde derivatives, focusing on substituents, physicochemical properties, and applications.
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights:
Substituent Effects on Reactivity and Solubility: The nonyloxy group in this compound imparts significant hydrophobicity compared to smaller substituents like -OH (polar) or -OCH₃ (moderate polarity). This property may enhance its utility in lipid-rich environments or as a surfactant .
Chromatographic Behavior: Benzaldehyde derivatives with bulky substituents (e.g., nonyloxy) may exhibit longer retention times in reversed-phase chromatography compared to simpler analogs like 3-chlorobenzaldehyde. For instance, benzaldehyde derivatives on ODS columns show capacity factors (k') around 1.1, influenced by substituent interactions with residual silanols .
Biological and Industrial Applications: 3-Chloro-4-hydroxybenzaldehyde (CAS 2420-16-8) is a precursor in pharmaceutical synthesis due to its reactive hydroxyl group . 3-Chloro-4-methoxybenzaldehyde (CAS 4903-09-7) is associated with aroma profiles in natural products, similar to benzaldehyde’s role in oak mistletoe volatiles .
Safety and Handling: Halogenated benzaldehydes generally require careful handling. For example, 3-chlorobenzaldehyde (CAS 587-04-2) necessitates immediate skin washing and medical attention upon exposure, a precaution likely applicable to its nonyloxy analog .
Table 2: Research Findings on Functional Group Impacts
Biological Activity
3-Chloro-4-(nonyloxy)benzaldehyde is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a chlorinated aromatic ring with a nonyl ether substituent. Its structure can be represented as follows:
This compound is characterized by its hydrophobic nonyl group, which may influence its interaction with biological membranes.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that benzaldehyde derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in antimicrobial therapies .
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antimicrobial (potential) | |
| Benzaldehyde derivatives | Inhibition of bacterial growth |
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. It has been suggested that similar structures can modulate inflammatory pathways by inhibiting enzymes such as lipoxygenases (LOX), which are involved in the synthesis of pro-inflammatory mediators .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. For example, it could act as an inhibitor of certain enzymes or receptors involved in inflammatory processes or microbial resistance mechanisms.
Study on Lipoxygenase Inhibition
A study examining the inhibition of lipoxygenases by benzaldehyde derivatives found that these compounds could significantly reduce the production of leukotrienes, which are implicated in inflammatory responses. The study highlighted the potential for developing anti-inflammatory agents based on this class of compounds .
Synthesis and Characterization
Research has demonstrated the synthesis of this compound through various chemical reactions, including nucleophilic substitutions and reductions. The characterization involved techniques such as NMR and mass spectrometry to confirm the structure and purity of the synthesized compound .
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of 3-Chloro-4-(nonyloxy)benzaldehyde?
The synthesis typically involves nucleophilic substitution or alkylation of a benzaldehyde precursor. For example, 4-hydroxybenzaldehyde can be functionalized via etherification with nonyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the nonyloxy group, followed by chlorination at the 3-position using Cl₂ or SOCl₂ in the presence of a Lewis acid catalyst (e.g., FeCl₃) . Reaction optimization should focus on temperature control (60–80°C for etherification, 0–25°C for chlorination) and stoichiometric ratios (1:1.2 aldehyde:alkylating agent) to minimize side products like dialkylated species .
Advanced: How can researchers resolve contradictions in reported reaction yields for the chlorination step of 4-(nonyloxy)benzaldehyde?
Discrepancies in yields (e.g., 60–85% in literature) may arise from competing side reactions (e.g., over-chlorination or oxidation). To address this:
- Mechanistic Analysis : Use in situ monitoring (e.g., Raman spectroscopy) to track Cl₂ consumption and intermediate formation .
- Control Experiments : Test alternative chlorinating agents (e.g., NCS vs. Cl₂ gas) and compare selectivity .
- Byproduct Identification : Employ LC-MS or GC-MS to characterize impurities, such as 3,5-dichloro derivatives, and adjust reaction time or stoichiometry accordingly .
Basic: What spectroscopic techniques are essential for characterizing this compound?
- IR Spectroscopy : Confirm the aldehyde C=O stretch (~1685–1700 cm⁻¹) and C-Cl stretch (~550–750 cm⁻¹) .
- ¹H/¹³C NMR : Identify the aldehyde proton (δ 9.8–10.2 ppm) and nonyloxy chain integration (δ 0.8–1.5 ppm for CH₃ and CH₂ groups) .
- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 298.8 for C₁₆H₂₃ClO₂) and fragmentation patterns .
Advanced: How can computational modeling aid in predicting the reactivity of this compound in cross-coupling reactions?
Density Functional Theory (DFT) calculations can:
- Map Electron Density : Identify electrophilic/nucleophilic sites (e.g., aldehyde carbon vs. chloro-substituted ring positions) .
- Simulate Transition States : Predict regioselectivity in Suzuki-Miyaura couplings using Pd catalysts by analyzing energy barriers .
- Validate Experimental Data : Compare computed vs. observed reaction outcomes (e.g., Hammett plots for substituent effects) .
Basic: What are the critical factors in designing a stable formulation of this compound for long-term storage?
- Solvent Selection : Use anhydrous DMSO or THF to prevent aldehyde oxidation or hydration .
- Temperature : Store at –20°C under inert gas (N₂/Ar) to minimize degradation.
- Stabilizers : Add radical inhibitors (e.g., BHT at 0.1% w/w) to suppress autoxidation .
Advanced: How can researchers address discrepancies in melting point data for this compound across literature sources?
Reported melting points (e.g., 58–65°C) may vary due to polymorphism or impurities. Mitigation strategies include:
- Recrystallization : Purify via gradient cooling in ethanol/water (70:30 v/v) and analyze DSC thermograms for polymorphic transitions .
- Collaborative Validation : Cross-reference data with standardized databases (e.g., NIST Chemistry WebBook) .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods due to irritant properties .
- Waste Management : Neutralize aldehyde residues with NaHSO₃ before disposal .
- Spill Control : Absorb with vermiculite and treat with 10% NaOH solution .
Advanced: What strategies can optimize the scalability of this compound synthesis while maintaining purity?
- Flow Chemistry : Implement continuous-flow reactors for precise control of chlorination exotherms and reduced batch-to-batch variability .
- Catalyst Recycling : Test immobilized FeCl₃ on mesoporous silica to enhance recovery and reduce metal contamination .
- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Basic: How does the nonyloxy substituent influence the electronic properties of this compound?
The electron-donating nonyloxy group increases electron density at the para position, stabilizing the aldehyde via resonance. This reduces electrophilicity at the carbonyl carbon compared to unsubstituted benzaldehyde, as evidenced by:
- Hammett Constants : σₚ values (~–0.15 for alkoxy groups) correlate with reduced reactivity in nucleophilic additions .
- UV-Vis Spectroscopy : Bathochromic shifts in λmax indicate extended conjugation .
Advanced: What analytical approaches are suitable for detecting trace degradation products of this compound in environmental samples?
- HPLC-HRMS : Achieve ppb-level detection of oxidized byproducts (e.g., carboxylic acids) using C18 columns and negative-ion ESI .
- SPME-GC/MS : Profile volatile degradation products (e.g., chlorophenols) with polydimethylsiloxane fibers .
- Ecotoxicity Assays : Use Daphnia magna or Vibrio fischeri models to assess environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
